molecular formula C10H12N2S B8778848 1H-Benzimidazole-2-methanethiol,5,6-dimethyl-(9CI) CAS No. 73688-72-9

1H-Benzimidazole-2-methanethiol,5,6-dimethyl-(9CI)

Cat. No.: B8778848
CAS No.: 73688-72-9
M. Wt: 192.28 g/mol
InChI Key: PXPXXPJORACKKN-UHFFFAOYSA-N
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Description

1H-Benzimidazole-2-methanethiol,5,6-dimethyl-(9CI): is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is notable for its structural uniqueness, which includes a benzene ring fused to an imidazole ring with methyl groups at the 5 and 6 positions and a mercaptomethyl group at the 2 position. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for benzimidazole derivatives typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific conditions for industrial synthesis of 1H-Benzimidazole-2-methanethiol,5,6-dimethyl-(9CI) would depend on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include halides and nucleophiles such as cyanide and amines.

    Electrophilic Substitution: Reagents like bromine and nitric acid are used under controlled conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile or electrophile used, various substituted benzimidazole derivatives can be formed.

    Oxidation Products: Oxidized forms of the compound with modified functional groups.

    Reduction Products: Reduced forms with altered oxidation states.

Mechanism of Action

Molecular Targets and Pathways: 1H-Benzimidazole-2-methanethiol,5,6-dimethyl-(9CI) exerts its effects by interacting with various molecular targets, including enzymes and receptors. The specific mechanism of action can vary depending on the biological context and the specific derivative used . For example, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in pathogens .

Comparison with Similar Compounds

Uniqueness: 1H-Benzimidazole-2-methanethiol,5,6-dimethyl-(9CI) is unique due to the presence of both the methyl groups and the mercaptomethyl group, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and specificity in various applications .

Properties

CAS No.

73688-72-9

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

(5,6-dimethyl-1H-benzimidazol-2-yl)methanethiol

InChI

InChI=1S/C10H12N2S/c1-6-3-8-9(4-7(6)2)12-10(5-13)11-8/h3-4,13H,5H2,1-2H3,(H,11,12)

InChI Key

PXPXXPJORACKKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)CS

Origin of Product

United States

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